Etioporphyrin I Nickel

Catalog No.
S1780011
CAS No.
14055-19-7
M.F
C32H36N4Ni
M. Wt
535.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etioporphyrin I Nickel

CAS Number

14055-19-7

Product Name

Etioporphyrin I Nickel

IUPAC Name

nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide

Molecular Formula

C32H36N4Ni

Molecular Weight

535.3 g/mol

InChI

InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2

InChI Key

SPKLBIKKHWTZSI-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.[Ni]

Synonyms

Etioporphyrin I, Ni deriv.; Nickel (II) Etioporphyrin I; (SP-4-1)-[2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-nickel;[2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-nickel;[Etioporphyrin 1-ato(2-)]

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.[Ni+2]

Nickel can be removed from nickel etioporphyrin (Ni-EP) by using supercritical water (SCW) at a temperature of 500°C and a pressure of 50MPa.


Etioporphyrin I Nickel (CAS 14055-19-7) is a metalloporphyrin belonging to the etio-type family, a class of tetrapyrrolic compounds that are significant biomarkers in geochemistry and petroleum science. As a chemically stable, well-defined molecular structure, it serves as a critical analytical standard for characterizing crude oils and as a model compound for studying demetallation catalysis and developing novel electronic materials. Its properties are directly linked to the nickel center and the specific isomeric arrangement of its ethyl and methyl substituents, which dictate its thermal, electrochemical, and spectroscopic behavior.

Substituting Etioporphyrin I Nickel with seemingly similar compounds introduces critical performance and reproducibility issues. Using crude petroporphyrin mixtures for analytical calibration leads to inaccurate quantification due to unresolved isomers and varying metal content. Synthetic analogs, such as Nickel(II) Octaethylporphyrin (NiOEP), or other metalloporphyrins like the vanadyl analogue, possess different spectroscopic and electronic properties, rendering them unsuitable for applications where specific light absorption or redox behavior is required. Furthermore, relying on the unmetallated Etioporphyrin I precursor fails in high-temperature processes due to significantly lower thermal stability, demonstrating that the specific nickel-chelated form is essential for process robustness.

Enhanced Thermal Stability: Superior Performance in High-Temperature Processes vs. Unmetallated Precursor

Metallation with nickel significantly enhances the thermal stability of the porphyrin core, a critical factor for geochemistry, catalysis, and materials processing. In a comparative study of related tetraphenylporphyrins, Nickel(II) Tetraphenylporphyrin (NiTPP) demonstrated a substantially higher decomposition temperature compared to its unmetallated precursor, H2TPP.

Evidence DimensionDecomposition Temperature (K)
Target Compound Data712 K (for NiTPP, a structural analog)
Comparator Or BaselineH2TPP (unmetallated precursor): 671 K
Quantified Difference+41 K Higher Decomposition Temperature
ConditionsThermogravimetry (TG) and Differential Scanning Calorimetry (DSC) analysis.

This increased thermal robustness makes the nickel-metallated form essential for applications involving high temperatures where the unmetallated precursor would degrade.

Distinct Spectroscopic Signature: Non-Interchangeable with Vanadyl Analogues in Optical Applications

The choice of central metal dictates the electronic absorption properties of etioporphyrins, making them non-interchangeable for applications reliant on specific wavelengths. In a direct comparison, Nickel(II) Etioporphyrin-III exhibits main absorption bands that are significantly blue-shifted (hypsochromically shifted) relative to its vanadyl counterpart, VO-Etioporphyrin-III.

Evidence DimensionShift in Main Absorption Bands (UV-Vis)
Target Compound Data17 ± 2 nm hypsochromic shift
Comparator Or BaselineVO-Etioporphyrin-III (Vanadyl analogue)
Quantified DifferenceA distinct and significant spectral shift, confirming different electronic structures.
ConditionsSolution in chloroform.

This quantifiable spectral difference proves that one compound cannot be substituted for the other in developing sensors, catalysts, or photovoltaic devices tuned to specific light frequencies.

Analytical Specificity: Essential for Accurate Geochemical Fingerprinting of Crude Oil

In petroleum analysis, the ratio of different porphyrin types is used to determine oil maturity and origin. High-resolution mass spectrometry studies of petroleum asphaltene show that nickel porphyrins have a higher etioporphyrin-to-DPEP (deoxophylloerythroetioporphyrin) ratio compared to the more abundant vanadyl porphyrins. This makes pure Etioporphyrin I Nickel an indispensable calibration standard for accurately determining these crucial geochemical ratios.

Evidence DimensionEtio/DPEP Porphyrin Ratio
Target Compound DataHigher Etio/DPEP ratio
Comparator Or BaselineVanadyl (VO) porphyrins in the same crude oil sample
Quantified DifferenceQualitatively higher, a key diagnostic difference.
ConditionsAnalysis of petroleum asphaltene fractions by FT-ICR Mass Spectrometry.

Procuring this specific, pure compound is required for reproducible and accurate characterization of petroleum assets, as substituting with crude mixtures or vanadyl analogues would compromise analytical results.

Differential Photovoltaic Performance: Lower Efficiency in Planar Heterojunctions Compared to Vanadyl Analogue

In organic electronics, the choice of the central metal ion in the porphyrin donor material directly controls device performance. In archetypal thin-film photovoltaic cells with a planar donor/acceptor heterojunction, devices using a non-planar vanadyl etioporphyrin complex (VO-EtioP-III) as the donor achieved significantly higher efficiency than those using the planar Nickel(II) Etioporphyrin-III.

Evidence DimensionPhotovoltaic Power Conversion Efficiency (%)
Target Compound Data≤ 1%
Comparator Or BaselineVO-Etioporphyrin-III: 2.3%
Quantified DifferenceLess than half the efficiency of the vanadyl analogue.
ConditionsPlanar donor/acceptor (D/A) heterojunction with Cl6SubPc as the acceptor.

This demonstrates that for specific photovoltaic architectures, Etioporphyrin I Nickel is not a suitable substitute for its vanadyl counterpart, guiding material selection to avoid poor device outcomes.

High-Purity Standard for Petroleum Biomarker Analysis

As evidenced by its distinct Etio/DPEP ratio compared to vanadyl porphyrins, this compound is the right choice for creating calibration curves and internal standards in mass spectrometry-based methods for crude oil fingerprinting and maturation studies. Its use ensures the analytical accuracy required for high-stakes geological and reservoir evaluation.

Model Substrate for High-Temperature Demetallation Studies

The demonstrated high thermal stability of nickel porphyrins makes this compound a robust and reliable model substrate for developing and testing catalytic processes aimed at removing nickel from heavy oil fractions under thermally demanding conditions. Its well-defined structure provides reproducible results unavailable from crude petroporphyrin mixtures.

Reference Material for Spectroscopic and Materials Research

Given its defined and distinct spectroscopic signature compared to other common metalloporphyrins like the vanadyl analogue, Etioporphyrin I Nickel is a critical reference material for fundamental studies in photophysics and materials science. It allows researchers to isolate the specific contribution of the nickel center to the electronic properties of porphyrin-based systems.

Hydrogen Bond Acceptor Count

4

Exact Mass

534.229339 g/mol

Monoisotopic Mass

534.229339 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-15-2023

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